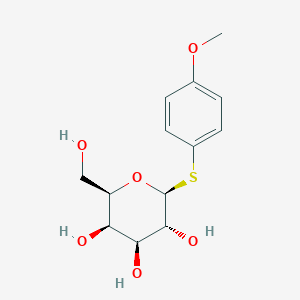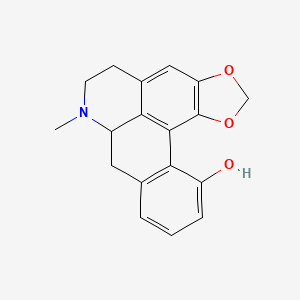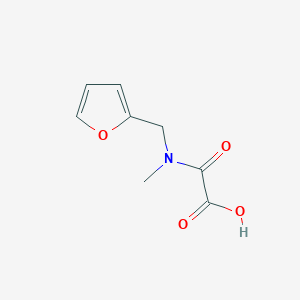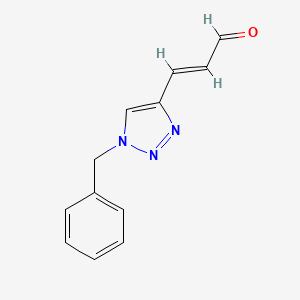
p-Methoxyphenyl 1-thio-b-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Methoxyphenyl 1-thio-b-D-galactopyranoside: is a biochemical compound known for its role as a substrate in enzyme activity assays, particularly those involving carbohydrate metabolism. Its molecular formula is C13H18O6S, and it has a molecular weight of 302.35 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyphenyl 1-thio-b-D-galactopyranoside typically involves the reaction of p-methoxyphenyl thiol with a galactopyranosyl donor under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the glycosidic bond.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions: p-Methoxyphenyl 1-thio-b-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the methoxy group.
Wissenschaftliche Forschungsanwendungen
p-Methoxyphenyl 1-thio-b-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a substrate in enzyme assays to study carbohydrate metabolism.
Biology: The compound helps in characterizing enzyme activities, particularly those involving glycosidases.
Medicine: It is used in research related to metabolic disorders and enzyme deficiencies.
Industry: The compound is utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of p-Methoxyphenyl 1-thio-b-D-galactopyranoside involves its interaction with specific enzymes, such as β-galactosidases. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the glycosidic bond, releasing p-methoxyphenyl thiol and galactose. This reaction is crucial for studying enzyme kinetics and activity.
Vergleich Mit ähnlichen Verbindungen
- p-Aminophenyl 1-thio-β-D-galactopyranoside
- p-Aminobenzyl 1-thio-β-D-galactopyranoside
- Isopropyl 1-thio-β-D-galactopyranoside
Comparison:
- p-Methoxyphenyl 1-thio-b-D-galactopyranoside is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with enzymes.
- p-Aminophenyl 1-thio-β-D-galactopyranoside contains an amino group, which can participate in different types of reactions compared to the methoxy group.
- Isopropyl 1-thio-β-D-galactopyranoside is commonly used in molecular biology for inducing protein expression, highlighting its different application compared to this compound.
Eigenschaften
Molekularformel |
C13H18O6S |
|---|---|
Molekulargewicht |
302.35 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O6S/c1-18-7-2-4-8(5-3-7)20-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3/t9-,10+,11+,12-,13+/m1/s1 |
InChI-Schlüssel |
WJEZVJVQBADEGN-SJHCENCUSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Chloromethyl)benzo[d]oxazol-4-amine](/img/structure/B12873142.png)

![2-(2-Acetylbenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12873171.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)






